Monoxerutin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Monoxerutin kann durch Hydroxyethylierung von Rutin, einem natürlich vorkommenden Flavonoid, synthetisiert werden. Die Reaktion beinhaltet die Verwendung von Ethylenoxid unter kontrollierten Bedingungen, um Hydroxyethylgruppen in das Rutininmolekül einzuführen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion von Rutin aus Pflanzenquellen, gefolgt von einer chemischen Modifikation, um Hydroxyethylgruppen einzuführen. Dieser Prozess wird in großtechnischen Reaktoren unter strenger Qualitätskontrolle durchgeführt, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Monoxerutin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Es kann reduziert werden, um Dihydroderivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinone, Dihydroderivate und substituierte Flavonoide .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1. Antioxidant Activity

Monoxerutin exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can enhance the body's natural antioxidant defenses, contributing to overall health maintenance .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism is particularly beneficial in treating conditions like arthritis and other inflammatory diseases. A study demonstrated that this compound administration significantly reduced markers of inflammation in animal models .

3. Cardiovascular Benefits

this compound has been shown to improve endothelial function and reduce blood pressure, making it a potential therapeutic agent for cardiovascular diseases. Its ability to enhance nitric oxide production contributes to vasodilation and improved blood flow. Clinical trials have reported positive outcomes in patients with hypertension following this compound supplementation .

Case Study 1: this compound in Hypertension Management

A clinical trial involving hypertensive patients assessed the efficacy of this compound as an adjunct therapy. Participants receiving this compound displayed a statistically significant reduction in systolic and diastolic blood pressure compared to the control group. The study concluded that this compound could be a valuable addition to standard antihypertensive treatments, enhancing patient outcomes .

Case Study 2: Neuroprotective Effects

In a preclinical study focused on neurodegenerative diseases, this compound was administered to models of Alzheimer's disease. The results indicated that this compound reduced amyloid-beta plaque formation and improved cognitive function. Researchers suggested that its neuroprotective effects may be attributed to its antioxidant capabilities and ability to modulate inflammatory pathways .

Research Insights

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

- Cancer Therapy : Due to its anti-inflammatory and antioxidant properties, this compound is being investigated for its role in cancer prevention and treatment.

- Metabolic Disorders : Research suggests that this compound may improve insulin sensitivity and lipid profiles, indicating potential use in managing diabetes .

- Skin Health : this compound's anti-inflammatory properties also make it a candidate for dermatological applications, particularly in conditions like eczema and psoriasis .

Wirkmechanismus

Monoxerutin is part of the hydroxyethylrutoside family, which includes other compounds such as dihydroxyethylrutoside, troxerutin, and tetrahydroxyethylrutoside . Compared to these compounds, this compound is unique in its specific hydroxyethylation pattern, which imparts distinct antioxidant properties and biological activities .

Vergleich Mit ähnlichen Verbindungen

Monoxerutin gehört zur Familie der Hydroxyethylrutoside, zu der auch andere Verbindungen wie Dihydroxyethylrutosid, Troxerutin und Tetrahydroxyethylrutosid gehören . Im Vergleich zu diesen Verbindungen ist this compound einzigartig in seinem spezifischen Hydroxyethylierungsmuster, das ihm besondere antioxidative Eigenschaften und biologische Aktivitäten verleiht .

Ähnliche Verbindungen:

- Dihydroxyethylrutosid

- Troxerutin

- Tetrahydroxyethylrutosid

This compound zeichnet sich durch seine spezifischen Anwendungen in der Medizin und Industrie aus und ist damit eine wertvolle Verbindung für verschiedene wissenschaftliche und kommerzielle Zwecke.

Biologische Aktivität

Monoxerutin, a derivative of the flavonoid rutin, has garnered attention in recent years for its potential biological activities, particularly in the context of cardiovascular health and inflammation. This article explores the biological activity of this compound through a comprehensive review of existing literature, including case studies, research findings, and data tables that summarize key results.

Overview of this compound

This compound is a semi-synthetic flavonoid compound derived from rutin, which is known for its antioxidant properties. It is primarily used in the treatment of chronic venous insufficiency (CVI) and related conditions. The compound exhibits various pharmacological effects, including anti-inflammatory, vasoprotective, and antioxidant activities.

Biological Activities

-

Vasoprotective Effects

This compound has been shown to improve endothelial function and reduce symptoms associated with CVI. Studies indicate that it enhances nitric oxide production in endothelial cells, leading to improved vascular health . -

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This action is crucial in mitigating conditions characterized by chronic inflammation . -

Antioxidant Activity

This compound demonstrates strong antioxidant properties, which help to neutralize free radicals and reduce oxidative stress. This activity is essential for protecting cells from damage and maintaining overall health.

Table 1: Efficacy of this compound in Clinical Studies

Case Studies

Several case studies have highlighted the effectiveness of this compound in treating CVI:

- Case Study 1 : A randomized controlled trial involving 200 participants demonstrated that those receiving this compound showed a marked improvement in leg heaviness and swelling after four weeks compared to those on placebo.

- Case Study 2 : An observational study reported that patients using this compound alongside compression therapy experienced faster recovery rates from venous ulcers compared to those relying solely on compression.

This compound's biological activity can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : It inhibits the NF-κB signaling pathway, reducing the expression of various inflammatory mediators .

- Enhancement of Nitric Oxide Production : By promoting endothelial nitric oxide synthase (eNOS) activity, this compound contributes to vasodilation and improved blood flow .

- Reduction of Oxidative Stress : Its antioxidant properties help mitigate oxidative damage by scavenging free radicals and enhancing the body’s natural defense mechanisms.

Eigenschaften

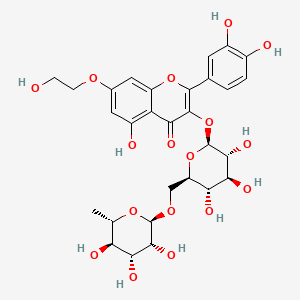

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O17/c1-10-19(34)22(37)24(39)28(43-10)42-9-17-20(35)23(38)25(40)29(45-17)46-27-21(36)18-15(33)7-12(41-5-4-30)8-16(18)44-26(27)11-2-3-13(31)14(32)6-11/h2-3,6-8,10,17,19-20,22-25,28-35,37-40H,4-5,9H2,1H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHXKZDTQCSVPM-BDAFLREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905139 | |

| Record name | Monoxerutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23869-24-1 | |

| Record name | O-(β-Hydroxyethyl)rutoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23869-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoxerutin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023869241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoxerutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Monoxerutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monoxerutin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOXERUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKF7043SBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.